2-Methoxybenzoic anhydride

Description

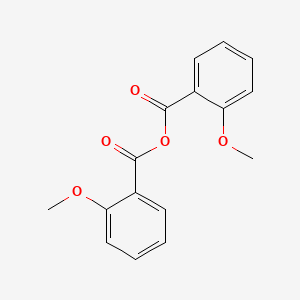

2-Methoxybenzoic anhydride (CAS: 579-75-9 derivative) is a symmetrical anhydride derived from 2-methoxybenzoic acid (o-anisic acid). Its structure consists of two 2-methoxybenzoic acid units linked via an anhydride bond. This compound is widely used in organic synthesis, particularly in esterification and acylation reactions, due to its reactivity under mild conditions. It is also employed in the preparation of metal complexes (e.g., Mn(II), Co(II), Ni(II), and Zn(II)) . However, its synthesis often results in contamination with unreacted 2-methoxybenzoic acid due to aggregation phenomena during purification .

Properties

IUPAC Name |

(2-methoxybenzoyl) 2-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-19-13-9-5-3-7-11(13)15(17)21-16(18)12-8-4-6-10-14(12)20-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPYQMZQDONVGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)OC(=O)C2=CC=CC=C2OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70574647 | |

| Record name | 2-Methoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64508-50-5 | |

| Record name | 2-Methoxybenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70574647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHOXYBENZOIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybenzoic anhydride can be synthesized through the reaction of 2-methoxybenzoic acid with acetic anhydride or thionyl chloride. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the anhydride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where 2-methoxybenzoic acid is treated with acetic anhydride in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxybenzoic anhydride undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form 2-methoxybenzoic acid.

Esterification: Reacts with alcohols to form esters.

Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in the presence of water or aqueous base.

Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.

Aminolysis: Involves the use of primary or secondary amines under mild heating conditions.

Major Products Formed:

Hydrolysis: 2-Methoxybenzoic acid.

Esterification: 2-Methoxybenzoate esters.

Aminolysis: 2-Methoxybenzamides.

Scientific Research Applications

Synthetic Chemistry Applications

1. As a Condensation Reagent

2-Methoxybenzoic anhydride serves as a versatile condensation reagent in organic synthesis. It facilitates the formation of esters and lactones through reactions with alcohols and hydroxy acids under mild conditions. This capability is particularly valuable for synthesizing complex natural products and pharmaceuticals.

2. Kinetic Resolution

The compound can be employed in kinetic resolution processes, where racemic mixtures are converted into enantiomerically enriched products. This is achieved by using this compound in conjunction with asymmetric catalysts, leading to high yields of optically active compounds .

3. Formation of α,β-Unsaturated Acyl Ammonium Intermediates

Recent studies have demonstrated that this compound can generate α,β-unsaturated acyl ammonium intermediates when reacted with isothioureas. These intermediates are crucial for subsequent asymmetric annulation reactions, yielding functionalized esters and cyclic compounds with high enantioselectivity .

Case Study 1: Synthesis of Lactones

A study highlighted the use of this compound in the synthesis of large-sized lactones from ω-hydroxycarboxylic acids. The reaction was conducted under controlled conditions, demonstrating that the anhydride effectively promotes cyclization without generating significant side products. This method resulted in higher yields compared to traditional methods, showcasing its efficiency in producing complex cyclic structures .

Case Study 2: Asymmetric Catalysis

In another investigation, researchers utilized this compound as a precursor for generating α,β-unsaturated acyl ammonium salts. These salts were subsequently used in Michael addition reactions with various nucleophiles, yielding functionalized dihydropyranones and dihydropyridones with excellent enantioselectivity (up to 97% ee). This application underscores the compound's potential in developing chiral molecules for pharmaceutical applications .

Summary Table of Applications

| Application Area | Description | Yield/Selectivity |

|---|---|---|

| Condensation Reagent | Facilitates ester and lactone formation from alcohols and hydroxy acids | High yields |

| Kinetic Resolution | Converts racemic mixtures into enantiomerically enriched products using asymmetric catalysts | High enantiomeric excess |

| Asymmetric Catalysis | Generates α,β-unsaturated acyl ammonium intermediates for further functionalization | Up to 97% ee |

Mechanism of Action

The mechanism of action of 2-methoxybenzoic anhydride involves its reactivity towards nucleophiles. The anhydride group is highly electrophilic, making it susceptible to attack by nucleophiles such as water, alcohols, and amines. This leads to the formation of corresponding acids, esters, and amides, respectively. The molecular targets and pathways involved in these reactions are primarily centered around the carbonyl carbon of the anhydride group.

Comparison with Similar Compounds

Structural and Functional Group Differences

Solubility and Thermal Stability

- This compound: Limited solubility in saturated hydrocarbons (e.g., cyclohexane) but dissolves in polar aprotic solvents (e.g., ethyl acetate). Thermal decomposition occurs above 150°C, releasing 2-methoxybenzoic acid .

- 2-Methoxybenzoic acid : Soluble in water (56.2 g/L at 25°C) and alcohols; forms stable metal salts with decomposition temperatures exceeding 200°C .

- Metal 2-methoxybenzoates (e.g., Mn(II), Co(II)) : Exhibit lower thermal stability than the parent acid, decomposing between 100–180°C with contamination from residual 2-methoxybenzoic acid .

Key Research Findings

Contamination Challenges : Binary metal 2-methoxybenzoates are often contaminated with unreacted 2-methoxybenzoic acid, necessitating thermosynthesis for purification .

Regioselective Reactivity : The methoxy group directs electrophilic substitution to the para position, while the carboxylic acid/anhydride group enhances nucleophilic reactivity .

Solubility Limitations: this compound’s low solubility in nonpolar solvents restricts its use in hydrophobic media, unlike its ester derivatives (e.g., methyl 4-acetamido-2-hydroxybenzoate) .

Biological Activity

2-Methoxybenzoic anhydride, a derivative of 2-methoxybenzoic acid, has garnered attention in various fields of research due to its potential biological activities. This article provides a detailed examination of the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is derived from 2-methoxybenzoic acid (O-anisic acid), which has the molecular formula and a molecular weight of approximately 152.15 g/mol. The compound is characterized by its methoxy group at the ortho position of the benzene ring, influencing its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H8O3 |

| Molecular Weight | 152.147 g/mol |

| Melting Point | 98-100 °C |

| Boiling Point | 279.9 °C |

| Density | 1.2 g/cm³ |

Anti-inflammatory Properties

Research indicates that derivatives of 2-methoxybenzoic acid exhibit anti-inflammatory effects. The compound acts as a non-steroidal anti-inflammatory drug (NSAID), which suggests its potential utility in treating inflammatory conditions. Its mechanism involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins .

Antioxidant Activity

This compound has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .

Enzyme Inhibition

The compound has been identified as an inhibitor of various enzymes involved in metabolic processes. For instance, it has shown inhibitory activity against glycine N-acyltransferase, which is important for detoxifying xenobiotics . This inhibition can lead to altered metabolic pathways, potentially affecting drug metabolism and efficacy.

Case Study 1: Anti-inflammatory Effects

A study published in Pharmacology Research demonstrated that this compound significantly reduced inflammation in animal models of arthritis. The results indicated a decrease in inflammatory markers and pain scores compared to control groups .

Case Study 2: Antioxidant Capacity

In another investigation, the antioxidant capacity of this compound was assessed using DPPH and ABTS assays. The findings revealed that the compound exhibited a concentration-dependent scavenging effect on free radicals, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .

Comparative Analysis with Other Compounds

| Compound | Anti-inflammatory Activity | Antioxidant Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Yes |

| Aspirin | High | Moderate | Yes |

| Ibuprofen | High | Low | Yes |

Q & A

Q. What are the established methods for synthesizing 2-methoxybenzoic anhydride in laboratory settings?

- Methodological Answer : this compound can be synthesized via a nucleophilic acyl substitution reaction. A typical procedure involves reacting 2-methoxybenzoic acid with an acylating agent (e.g., acetyl chloride or acetic anhydride) in the presence of a base like pyridine to neutralize HCl byproducts. For example, heating 2-methoxybenzoic acid with acetic anhydride (1:2 molar ratio) under reflux for 2–4 hours, followed by quenching with ice water and extraction with dichloromethane. The crude product is purified via recrystallization from methanol or ethanol . Reaction progress is monitored using TLC (silica gel, hexane/ethyl acetate eluent) .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer : Recrystallization is the primary method for purification. After synthesis, the crude product is dissolved in a minimal volume of hot methanol, filtered to remove insoluble impurities, and cooled to induce crystallization. Vacuum filtration yields high-purity crystals. Alternatively, column chromatography (silica gel, gradient elution with hexane/ethyl acetate) may resolve complex mixtures, though this is less common for anhydrides due to their stability .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- FTIR : Confirm the anhydride functional group via peaks at ~1750–1850 cm⁻¹ (C=O stretching of the anhydride) and absence of carboxylic acid O-H stretches (~2500–3500 cm⁻¹).

- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm, integrating for substituents) and methoxy group protons (δ ~3.8–4.0 ppm).

- ¹³C NMR : Peaks at ~165–175 ppm (anhydride carbonyl carbons) and ~55–60 ppm (methoxy carbon) .

Advanced Research Questions

Q. How can low yields in this compound synthesis be addressed?

- Methodological Answer : Low yields often arise from incomplete acylation or hydrolysis of the anhydride. Strategies include:

- Optimizing stoichiometry : Increasing the acylating agent (e.g., acetic anhydride) to a 3:1 molar ratio relative to the acid.

- Moisture control : Use anhydrous solvents and inert gas (N₂/Ar) to prevent hydrolysis.

- Catalyst addition : Lewis acids like ZnCl₂ (5 mol%) can accelerate acylation .

- Reaction monitoring : Use in-situ FTIR or HPLC to track conversion and terminate the reaction at peak yield .

Q. What advanced analytical methods resolve structural ambiguities or impurities in this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive structural confirmation if single crystals are obtainable.

- LC-MS : Identifies low-level impurities (e.g., unreacted acid or ester byproducts) with high sensitivity.

- DSC/TGA : Assess thermal stability and decomposition profiles, critical for applications in polymer chemistry .

Q. How does this compound function in synthesizing bioactive intermediates?

- Methodological Answer : The anhydride’s electrophilic carbonyl groups enable it to acylate nucleophiles (e.g., amines, alcohols) in drug intermediates. For example:

- Antibacterial agents : React with benzimidazole derivatives to form amide-linked compounds (see Scheme 1B in ).

- Polymer modifications : Graft onto cellulose or polypropylene to enhance material properties (methodology adapted from maleic anhydride grafting in ).

Q. What computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT calculations : Model reaction pathways (e.g., acylation energetics) using software like Gaussian or ORCA. Focus on frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack.

- Molecular docking : Screen for potential biological activity by simulating interactions with enzyme targets (e.g., cyclooxygenase for anti-inflammatory applications) .

Experimental Design Considerations

Q. How to design a kinetic study for this compound reactions?

- Methodological Answer :

- Variable selection : Investigate temperature (40–100°C), catalyst loading, and solvent polarity.

- Sampling intervals : Collect aliquots at 10-minute intervals for HPLC/GC analysis to plot concentration vs. time.

- Rate law determination : Use pseudo-first-order conditions with excess acylating agent to simplify kinetics .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of vapors (irritant to mucous membranes).

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Spill management : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer :

Variations often arise from polymorphism or residual solvents. Solutions include: - Repetition under controlled conditions : Standardize recrystallization solvents (e.g., methanol vs. ethanol).

- DSC analysis : Compare melting endotherms to identify polymorphic forms.

- Collaborative validation : Cross-check spectral data with multiple labs or databases (e.g., Reaxys, SciFinder) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.